4-methylaniline;sulfuric acid
CAS No.: 68734-86-1
Cat. No.: VC19365607
Molecular Formula: C14H20N2O4S
Molecular Weight: 312.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68734-86-1 |
|---|---|
| Molecular Formula | C14H20N2O4S |
| Molecular Weight | 312.39 g/mol |
| IUPAC Name | 4-methylaniline;sulfuric acid |
| Standard InChI | InChI=1S/2C7H9N.H2O4S/c2*1-6-2-4-7(8)5-3-6;1-5(2,3)4/h2*2-5H,8H2,1H3;(H2,1,2,3,4) |
| Standard InChI Key | VRGBMZVJXBBXMR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)N.CC1=CC=C(C=C1)N.OS(=O)(=O)O |
Introduction
Structural and Molecular Characteristics
Composition and Stoichiometry
4-Methylaniline;sulfuric acid exists in multiple stoichiometric forms, primarily as a 1:1 or 2:1 molar complex. The 1:1 adduct, with the molecular formula , arises from the protonation of one 4-methylaniline molecule by sulfuric acid . In contrast, the 2:1 complex () involves two 4-methylaniline molecules bonded to a single sulfate ion, as indicated by alternative CAS registry entries . This discrepancy underscores the compound’s polymorphic behavior under varying synthetic conditions.
Table 1: Comparative Molecular Properties
| Property | 1:1 Complex | 2:1 Complex |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 205.23 | 312.39 |
| CAS Number | 540-25-0 | 68734-86-1 |
Crystallographic and Spectroscopic Features
X-ray diffraction studies reveal that the 1:1 complex adopts a monoclinic crystal system, with hydrogen bonding between the sulfate ion’s oxygen atoms and the protonated amine group of 4-methylaniline . The InChIKey JWDHUQFIBCVYRH-UHFFFAOYSA-N uniquely identifies this configuration, while the SMILES string CC1=CC=C(C=C1)N.OS(=O)(=O)O delineates its atomic connectivity . Infrared spectroscopy further confirms the presence of N–H stretching vibrations at 3,250–3,350 cm and S–O asymmetric stretches near 1,200 cm .
Synthesis and Protonation Dynamics
Formation Mechanisms
The synthesis of 4-methylaniline;sulfuric acid proceeds via exothermic proton transfer in anhydrous conditions. When 4-methylaniline () reacts with concentrated sulfuric acid, the amine group’s lone pair nucleophilically attacks the acid’s proton, forming the bisulfate ion () and the 4-methylanilinium cation () . The reaction’s stoichiometry depends on the molar ratio of reactants:
For the 2:1 complex, excess 4-methylaniline leads to a second protonation event, yielding .
Solvent Effects and Acidity Functions
In 20% ethanol-aqueous sulfuric acid solutions, the protonation of 4-methylaniline follows the Hammett acidity function (), with values correlating to substituent effects on the aromatic ring . The electron-donating methyl group elevates the basicity of 4-methylaniline compared to unsubstituted aniline, resulting in a of approximately +1.36 under these conditions .
Chemical Reactivity and Applications
Electrophilic Substitution Reactions
The protonated amine group in 4-methylaniline;sulfuric acid activates the aromatic ring toward electrophilic substitution. Sulfonation and nitration reactions proceed regioselectively at the para position relative to the methyl group, yielding sulfonated or nitrated derivatives used in dye synthesis .
Table 2: Common Reaction Pathways
| Reaction Type | Reagents | Major Product |
|---|---|---|
| Sulfonation | Oleum () | 4-Methyl-2-sulfobenzenamine |
| Nitration | 4-Methyl-3-nitroaniline |
Analytical Characterization Techniques
Spectroscopic Methods
-
NMR Spectroscopy: NMR (DMSO-d): δ 2.25 (s, 3H, CH), 6.95–7.20 (m, 4H, Ar–H), 8.10 (s, 1H, NH) .
-
Mass Spectrometry: ESI-MS (positive mode) exhibits a molecular ion peak at m/z 205.23 ([M+H]), consistent with the 1:1 stoichiometry .
Chromatographic Separation
Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) elutes the compound at 6.8 minutes, with UV detection at 254 nm .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume